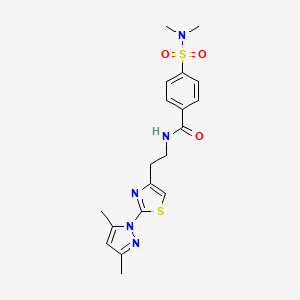

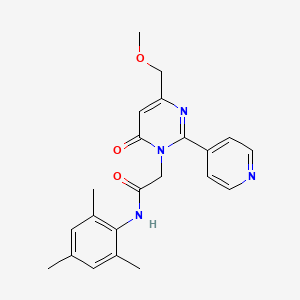

![molecular formula C25H24N4O4S B2572154 N-(4-(4-fenilpiperazin-1-carbonil)-5,6-dihidro-4H-ciclopenta[d]tiazol-2-il)benzo[d][1,3]dioxol-5-carboxamida CAS No. 955758-33-5](/img/structure/B2572154.png)

N-(4-(4-fenilpiperazin-1-carbonil)-5,6-dihidro-4H-ciclopenta[d]tiazol-2-il)benzo[d][1,3]dioxol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on the thiazole ring .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactivity of thiazoles can be influenced by the substituents at position-2 and -4 . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Actividad antioxidante

Los derivados de tiazol se han encontrado que actúan como antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.

Actividad analgésica y antiinflamatoria

Se ha informado que los compuestos de tiazol exhiben actividades analgésicas (alivian el dolor) y antiinflamatorias . Esto los convierte en candidatos potenciales para el desarrollo de nuevos medicamentos para el manejo del dolor y las afecciones relacionadas con la inflamación .

Actividad antimicrobiana y antifúngica

Se ha encontrado que los tiazoles poseen propiedades antimicrobianas y antifúngicas . Esto sugiere su posible uso en el desarrollo de nuevos agentes antimicrobianos y antifúngicos.

Actividad antiviral

Los derivados de tiazol han mostrado actividad antiviral . Por ejemplo, Ritonavir, un medicamento antirretroviral utilizado en el tratamiento del VIH/SIDA, contiene una porción de tiazol .

Actividad diurética

Se ha informado que los compuestos de tiazol tienen efectos diuréticos . Los diuréticos ayudan al cuerpo a eliminar el exceso de líquido, principalmente agua y sodio.

Actividad anticonvulsiva

Se ha encontrado que los derivados de tiazol exhiben actividad anticonvulsiva . Esto sugiere su posible uso en el tratamiento de la epilepsia y otros trastornos convulsivos.

Actividad neuroprotectora

Se ha informado que los compuestos de tiazol tienen efectos neuroprotectores . Los agentes neuroprotectores protegen el sistema nervioso del daño y la degeneración.

Actividad antitumoral o citotóxica

Se ha encontrado que los derivados de tiazol exhiben actividad antitumoral o citotóxica . Esto sugiere su posible uso en el desarrollo de nuevos medicamentos contra el cáncer.

Mecanismo De Acción

Target of Action

Thiazole derivatives are known to interact with a wide range of biological targets. They have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The mode of action of thiazole derivatives can vary greatly depending on the specific compound and its target. For example, some thiazole derivatives have been found to inhibit the PARP-1 enzyme .

Result of Action

The molecular and cellular effects of a thiazole derivative’s action would depend on its target and mode of action. For example, inhibition of the PARP-1 enzyme could potentially lead to effects on DNA repair and cell death .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.

Cellular Effects

The effects of N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, apoptosis, and differentiation.

Molecular Mechanism

At the molecular level, N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its inhibition of PARP leads to reduced DNA repair activity, which can result in increased sensitivity of cancer cells to DNA-damaging agents . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to vital organs. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing harmful side effects.

Metabolic Pathways

N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound may also affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its bioavailability and activity.

Subcellular Localization

N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles, where it can exert its biochemical effects more effectively.

Propiedades

IUPAC Name |

N-[4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O4S/c30-23(16-6-8-19-20(14-16)33-15-32-19)27-25-26-22-18(7-9-21(22)34-25)24(31)29-12-10-28(11-13-29)17-4-2-1-3-5-17/h1-6,8,14,18H,7,9-13,15H2,(H,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBDCIBPNXNXLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)N3CCN(CC3)C4=CC=CC=C4)N=C(S2)NC(=O)C5=CC6=C(C=C5)OCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

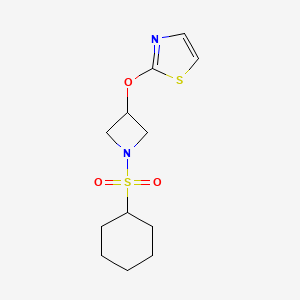

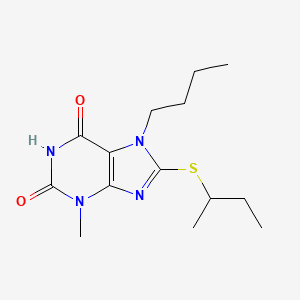

![1,3-dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2572073.png)

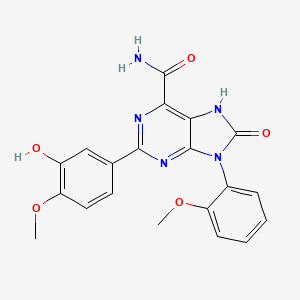

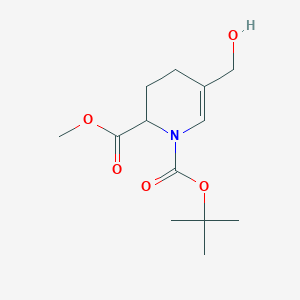

![N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2572077.png)

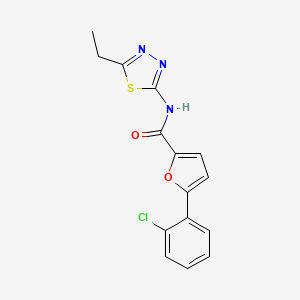

![(E)-2-(2-cyano-3-(3-isopropoxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2572078.png)

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2572083.png)

![N-[4-(1-benzofuran-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2572086.png)

![6-Benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2572090.png)

![2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2572093.png)